2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
Description
This compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with a methyl group at position 2. The benzyl group at position 6 is further functionalized with a 2-chlorobenzamide moiety. The triazolo-thiadiazole scaffold is known for its diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The chloro substituent on the benzamide may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C18H14ClN5OS |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-8-6-12(7-9-13)10-20-16(25)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
VTEQGODZTDJGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Amino-3-Mercapto-1,2,4-Triazoles
The triazolothiadiazole scaffold is commonly synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with α-halocarbonyl compounds. For example:
- Step 1 : Reacting 4-amino-3-mercapto-1,2,4-triazole with phenacyl bromide in ethanol under reflux yields the intermediate 5-(aryl)-1,3,4-thiadiazol-2-amine .
- Step 2 : Further cyclization with phosphorus oxychloride (POCl₃) at 120°C for 6 hours forms the triazolothiadiazole ring.
Example :
4-Amino-3-mercapto-1,2,4-triazole + phenacyl bromide → 5-phenyl-1,3,4-thiadiazol-2-amine
Cyclization with POCl₃ → 3-methyltriazolo[3,4-b]thiadiazole.
Alternative Route Using Thiosemicarbazides
Thiosemicarbazides can undergo oxidative cyclization to form the thiadiazole ring, followed by triazole annulation:
- Step 1 : Thiosemicarbazide derivatives react with carbon disulfide (CS₂) in alkaline conditions to form 1,3,4-thiadiazole-2-thiols .
- Step 2 : Treatment with hydrazine hydrate or methylhydrazine induces triazole ring formation.
Key Conditions :
Functionalization with the 4-Benzyl Group
Nucleophilic Aromatic Substitution
The 6-position of the triazolothiadiazole is activated for substitution. A 4-bromobenzyl intermediate can be prepared and coupled via Suzuki-Miyaura cross-coupling:
- Step 1 : Bromination of the triazolothiadiazole core using N-bromosuccinimide (NBS) in DMF at 80°C.
- Step 2 : Palladium-catalyzed coupling with 4-benzylboronic acid yields the 4-benzyl-substituted product.
Catalytic System :
Direct Alkylation
Alternatively, the benzyl group is introduced via alkylation of a thiolate intermediate:
- Step 1 : Deprotonation of the triazolothiadiazole thiol with NaH in NMP.
- Step 2 : Reaction with 4-(bromomethyl)benzyl bromide at 60°C for 12 hours.
Advantages :
Integrated Synthetic Pathways
Three-Step Route (Patent-Derived Methodology)
- Triazolothiadiazole Formation :
- Benzylation :
- Amidation :
Overall Yield : 52–60%
One-Pot Approach
A streamlined method combines cyclization and functionalization:
- Step 1 : Simultaneous cyclization of thiosemicarbazide and benzylation using 4-bromobenzyl bromide in NMP.
- Step 2 : In situ amidation with 2-chlorobenzoyl chloride.
Advantages :
- Reduces purification steps.
- Yield: 45–50%
Analytical Characterization
Critical data for validating the compound:
Challenges and Optimization Strategies
- Regioselectivity : Ensuring substitution at the 6-position of the triazolothiadiazole requires careful control of reaction conditions (e.g., excess benzylating agent).
- Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively removes byproducts.
- Scale-Up : Use of flow chemistry for cyclization steps improves reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazolo-Thiadiazole Core
Methyl vs. Ethyl Substitution
- 3-Ethyl Analog : N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide (CAS: 892671-33-9) shares structural similarity but replaces the methyl group with ethyl. The ethyl group increases molecular weight (363.44 g/mol vs. ~349 g/mol for the methyl analog) and may alter pharmacokinetics by enhancing lipophilicity .
- Activity Implications : Methyl groups often improve metabolic stability compared to bulkier alkyl substituents, suggesting the target compound’s methyl group may offer a balance between activity and bioavailability.
Adamantyl Substitution
- 6-Adamantyl Derivatives : Compounds like 6-(1-adamantyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5c) incorporate a bulky adamantyl group. These derivatives exhibit antiproliferative activity, with structural studies highlighting the role of adamantyl in enhancing steric interactions with cellular targets .
Modifications on the Benzamide Moiety
Chloro vs. Nitro Substituents
- Nitro-Substituted Analogs : Compounds such as N-(2,4-dimethylphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-amine (7c) feature nitro groups, which introduce strong electron-withdrawing effects. These analogs are often synthesized for antibacterial or anti-inflammatory applications .
- Chloro-Substituted Analogs : The target compound’s chloro group is less electron-withdrawing than nitro but may improve membrane permeability due to moderate hydrophobicity .
Positional Variations
- Chlorobenzyl vs. Chlorobenzamide : 3-(4-Chlorobenzyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 874464-33-2) places the chloro substituent on the benzyl group rather than the benzamide. This positional difference likely shifts target selectivity, as demonstrated in anti-heparanase studies where chloro positioning affected inhibitory potency .
Kinase Inhibition
- CDK5/p25 Inhibition: The analog N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide exhibits an IC50 of 42 ± 1 nM against CDK5/p25, a kinase implicated in neurodegenerative diseases.
- Lower Potency Analogs: Compounds like 2-(4-(benzylamino)-1-isopropyl-1H-benzo[d]imidazol-6-yl)butan-1-ol show much higher IC50 values (13 µM), underscoring the critical role of the triazolo-thiadiazole scaffold in maintaining potency .
Antimicrobial Activity
- Benzothiazole-Linked Derivatives : N-(Benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives (5a-j) demonstrate broad-spectrum antibacterial activity. The target compound’s chloro-benzamide group may similarly disrupt microbial membranes or enzymes .
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Groups : Nitro and chloro substituents enhance target binding in kinase inhibitors but may reduce solubility. The target compound’s chloro group offers a compromise between potency and bioavailability .
- Steric Effects : Bulky groups like adamantyl improve antiproliferative activity but complicate synthesis. The target’s benzamide moiety balances steric bulk and synthetic feasibility .
- Antimicrobial Potential: Benzamide-linked triazolo-thiadiazoles show promise against resistant bacterial strains, suggesting the target compound could be optimized for similar applications .
Biological Activity
2-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound combines structural features of triazole and thiadiazole rings, which are known for their diverse biological properties.
- Molecular Formula : C17H12ClN5OS
- Molecular Weight : 369.8 g/mol
- IUPAC Name : this compound
- InChI Key : ZRMCFFZHDQYNBG-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance:
- Enzyme Inhibition : It has been identified as a competitive inhibitor of carbonic anhydrase by binding to the zinc ion in the enzyme's active site. This mechanism is crucial for its potential therapeutic applications in conditions where carbonic anhydrase plays a significant role .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of the triazolo-thiadiazole framework exhibit significant antimicrobial activities. Notably:
- Antifungal Activity : Compounds similar to this compound have shown promising antifungal effects against Cryptococcus neoformans with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL . The presence of chlorine substitutions significantly enhances these activities.
Anticancer Potential
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : Research indicates that triazolo-thiadiazole derivatives can induce apoptosis in various cancer cell lines. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory properties:
- In Vitro Studies : The inhibition of pro-inflammatory cytokines has been observed in cell cultures treated with triazolo-thiadiazole derivatives. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substituent Effects : The position and type of substituents on the benzyl and thiadiazole rings significantly influence the biological activity. For example, compounds with chlorine substitutions at the ortho and para positions exhibit enhanced antimicrobial activity compared to their unsubstituted counterparts .
Case Studies
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Triazole-thiadiazole core | POCl₃ | None | 72–85 | |
| Benzamide coupling | DCM | NaOH (aq) | 65–78 |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolves the bicyclic triazolo-thiadiazole system and confirms planarity of the benzamide group. Mean C–C bond lengths (0.002–0.003 Å precision) and torsion angles validate steric interactions .
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <2 ppm error .
Basic: What in vitro biological screening models are used to assess its therapeutic potential?
Methodological Answer:
- Heparanase Inhibition: IC₅₀ values (3–12 µg/mL) are determined via fluorogenic substrate assays using recombinant heparanase .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate EC₅₀, with triazolo-thiadiazoles showing apoptosis induction via caspase-3 activation .
- Antimicrobial Activity: MIC values against Gram-positive bacteria (e.g., S. aureus) are tested using broth microdilution .
Advanced: How do substituents on the triazolo-thiadiazole core influence structure-activity relationships (SAR)?
Methodological Answer:
SAR studies focus on:
- Electron-Withdrawing Groups (EWGs): Chlorine or fluorine at the benzamide para-position enhances heparanase inhibition (IC₅₀ ↓30%) by stabilizing π-π stacking with catalytic residues .
- Methyl Substitution: A 3-methyl group on the triazole improves metabolic stability (t₁/₂ ↑2.5× in microsomal assays) .
Q. Table 2: Substituent Effects on Heparanase Inhibition
| Substituent (Position) | IC₅₀ (µg/mL) | Mechanism | Reference |
|---|---|---|---|
| 4-Chlorophenyl (Triazole) | 3.1 | Competitive inhibition | |
| p-Tolyl (Triazole) | 12.0 | Non-competitive |
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
- Xenograft Models: Subcutaneous implantation of HT-29 (colon cancer) in nude mice assesses tumor growth inhibition (TGI) at 50 mg/kg/day .
- Pharmacokinetics: IV administration (1 mg/kg) in rats reveals moderate bioavailability (F = 35–40%) due to hepatic first-pass metabolism. LC-MS/MS quantifies plasma concentrations .
Advanced: How can structural optimization improve solubility without compromising activity?
Methodological Answer:
- PEGylation: Adding polyethylene glycol (PEG-500) to the benzyl group increases aqueous solubility (↑15×) but requires balancing with reduced membrane permeability .
- Prodrug Strategies: Esterification of the benzamide carbonyl (e.g., ethyl ester) enhances oral absorption, with enzymatic hydrolysis regenerating the active form .
Advanced: How should researchers address contradictory data in synthesis or bioactivity?
Methodological Answer:
- Synthesis Reproducibility: Discrepancies in yields may arise from trace moisture in POCl₃; strict anhydrous conditions (e.g., molecular sieves) are critical .
- Bioactivity Variability: Use standardized cell lines (e.g., ATCC-validated HeLa) and normalize assays to controls (e.g., doxorubicin) .
Advanced: What strategies validate synergistic effects with other anticancer agents?
Methodological Answer:
- Combination Index (CI): CalcuSyn software models CI values for co-treatment with paclitaxel or 5-FU. CI <1 indicates synergy .
- Mechanistic Studies: Flow cytometry evaluates cell-cycle arrest (G2/M phase) potentiation when combined with microtubule inhibitors .
Advanced: How do computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina simulates interactions with heparanase (PDB: 5EQM). The triazolo-thiadiazole core occupies the substrate-binding cleft, with ΔG ≈ -9.2 kcal/mol .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting hydrogen bonds with Glu₃₄₃ and Lys₁₅₈ .
Advanced: What scalability challenges exist for preclinical development?
Methodological Answer:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is low-yield (≈50%); switch to preparative HPLC (C18, acetonitrile/water) improves recovery to 85% .
- Cost Analysis: Trichloroacetic acid and POCl₃ account for 70% of raw material costs; alternative cyclization agents (e.g., PCl₅) are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
